molecular formula C9H6N4OS B11183438 5-sulfanyl[1,2,4]triazolo[1,5-c]quinazolin-2(3H)-one

5-sulfanyl[1,2,4]triazolo[1,5-c]quinazolin-2(3H)-one

Cat. No.: B11183438
M. Wt: 218.24 g/mol
InChI Key: GZVJBORVPKNGLA-UHFFFAOYSA-N
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Description

5-sulfanyl[1,2,4]triazolo[1,5-c]quinazolin-2(3H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a triazoloquinazoline core, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-sulfanyl[1,2,4]triazolo[1,5-c]quinazolin-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-5-sulfanyl-1,2,4-triazoles with 1,2,4-triazine-5-carbonitriles under solvent-free conditions . This reaction is accompanied by desulfurization of the 1,2,4-triazole fragment, leading to the formation of the desired triazoloquinazoline structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-sulfanyl[1,2,4]triazolo[1,5-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidation of the sulfanyl group can yield sulfoxides or sulfones.

    Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-sulfanyl[1,2,4]triazolo[1,5-c]quinazolin-2(3H)-one is unique due to the presence of the sulfanyl group, which can undergo various chemical modifications, enhancing its versatility in synthetic and medicinal chemistry.

Properties

Molecular Formula

C9H6N4OS

Molecular Weight

218.24 g/mol

IUPAC Name

5-sulfanylidene-1,3-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-2-one

InChI

InChI=1S/C9H6N4OS/c14-8-11-7-5-3-1-2-4-6(5)10-9(15)13(7)12-8/h1-4H,(H2,11,12,14)

InChI Key

GZVJBORVPKNGLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3NC(=O)NN3C(=S)N=C2C=C1

Origin of Product

United States

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